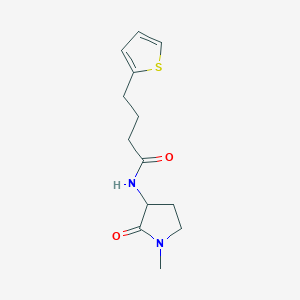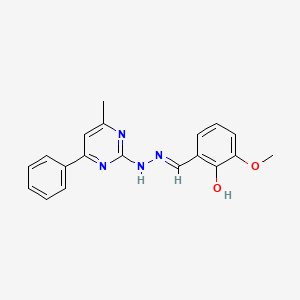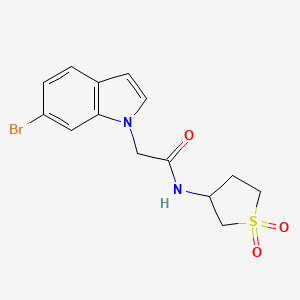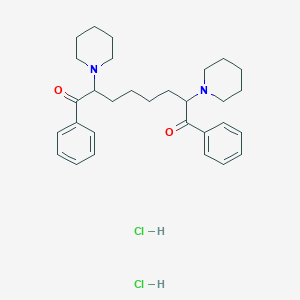![molecular formula C16H23N5O B6127135 2-(1-methyl-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6127135.png)
2-(1-methyl-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-methyl-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.
科学研究应用
2-(1-methyl-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. One of the main areas of research is anxiety and depression, where 2-(1-methyl-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol has been shown to reduce anxiety-like behavior and improve depressive-like symptoms in animal models. 2-(1-methyl-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol has also been investigated for its potential use in addiction, particularly in reducing cocaine and alcohol self-administration in rodents. In addition, 2-(1-methyl-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol has been studied for its potential use in schizophrenia, where it has been shown to improve cognitive function and reduce positive symptoms in animal models.
作用机制
2-(1-methyl-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol selectively targets the mGluR5 receptor, which is a glutamate receptor that modulates synaptic plasticity and neuronal excitability. By blocking the activity of mGluR5, 2-(1-methyl-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol reduces the release of glutamate and inhibits the downstream signaling pathways that are involved in various neurological and psychiatric disorders. This mechanism of action is different from traditional drugs that target neurotransmitter receptors, such as serotonin and dopamine receptors.
Biochemical and Physiological Effects
2-(1-methyl-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol has been shown to have several biochemical and physiological effects in animal models. In addition to reducing anxiety-like behavior and improving depressive-like symptoms, 2-(1-methyl-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol has been shown to improve cognitive function, reduce inflammation, and modulate the immune system. 2-(1-methyl-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol has also been shown to have neuroprotective effects, particularly in models of traumatic brain injury and ischemic stroke.
实验室实验的优点和局限性
One of the main advantages of using 2-(1-methyl-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol in lab experiments is its selectivity for the mGluR5 receptor. This allows researchers to investigate the specific role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of using 2-(1-methyl-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol is its relatively low potency, which requires higher doses and longer treatment times compared to other drugs that target neurotransmitter receptors. In addition, 2-(1-methyl-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol has poor solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-(1-methyl-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol. One area of interest is the development of more potent and selective mGluR5 antagonists that can be used in lower doses and have fewer side effects. Another area of research is the investigation of the role of mGluR5 in other neurological and psychiatric disorders, such as autism spectrum disorder and Parkinson's disease. Finally, the potential use of 2-(1-methyl-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol in combination with other drugs, such as antidepressants and antipsychotics, should be explored to determine if it can enhance their therapeutic effects.
合成方法
The synthesis of 2-(1-methyl-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol involves several steps, starting from the reaction of 2-hydroxyethylpiperazine with 2-bromoethylpyrrolidine to obtain the intermediate compound 2-(2-pyrrolidin-1-yl-ethyl)piperazine. This intermediate is then reacted with 2-(2-pyrimidin-2-yl-ethyl)aniline in the presence of palladium on carbon catalyst to yield 2-(1-methyl-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol. The overall yield of this synthesis method is around 20%, and the purity of the final product can be improved by recrystallization.
属性
IUPAC Name |
2-[1-methyl-4-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-19-9-10-20(12-14(19)5-11-22)13-15-4-2-8-21(15)16-17-6-3-7-18-16/h2-4,6-8,14,22H,5,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZAZXXEWGOPCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)CC2=CC=CN2C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-phenoxyacetamide](/img/structure/B6127053.png)
![1-(2-chlorobenzyl)-4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6127057.png)
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6127084.png)

![1-(dimethylamino)-3-(4-methoxy-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6127102.png)

![2-(4-{1-[(2-methyl-3-pyridinyl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6127128.png)
![4-[(3-methylphenyl)sulfonyl]-4-phenyl-2-butanone](/img/structure/B6127140.png)

![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-N-(2-hydroxyphenyl)acrylamide](/img/structure/B6127147.png)


![1-(3,3-dimethylbutanoyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6127160.png)
